molecular formula C23H23F3N4OS B14960827 6-{[(4-methylphenyl)sulfanyl]methyl}-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one

6-{[(4-methylphenyl)sulfanyl]methyl}-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one

Cat. No.: B14960827
M. Wt: 460.5 g/mol
InChI Key: BEEFNQPDDDHGLH-UHFFFAOYSA-N
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Description

6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets and pathways. It can act as an agonist or antagonist, modulating the activity of specific receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23F3N4OS

Molecular Weight

460.5 g/mol

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C23H23F3N4OS/c1-16-5-7-20(8-6-16)32-15-18-14-21(31)28-22(27-18)30-11-9-29(10-12-30)19-4-2-3-17(13-19)23(24,25)26/h2-8,13-14H,9-12,15H2,1H3,(H,27,28,31)

InChI Key

BEEFNQPDDDHGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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